2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
2-Chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core. The compound is characterized by a 2-chlorobenzamide group attached to the 3-position of the oxadiazole ring and a 4-(propan-2-yl)phenyl substituent at the 4-position.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11(2)12-7-9-13(10-8-12)16-17(22-24-21-16)20-18(23)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23) |
InChI Key |
PCZKNILBGOAQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the 1,2,5-oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole-Phenyl Ring
The 4-(propan-2-yl)phenyl group distinguishes the target compound from analogs with other substituents:
- Electron-Withdrawing Groups (EWGs): Compounds like 4-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (, Compound 46) and 4-chloro-2-nitro-N-(4-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazol-3-yl)benzamide () feature EWGs (Cl, NO₂, CF₃) that enhance polarity and hydrogen-bonding capacity. These groups often improve binding to hydrophilic targets but may reduce membrane permeability .
- Alkyl and Alkoxy Chains: Derivatives such as 4-chloro-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide () and N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide () incorporate linear alkyl/alkoxy chains, which increase lipophilicity but lack the steric bulk of the branched isopropyl group in the target compound .
Benzamide Substituent Variations
- Halogenated Benzamides: The 2-chloro substituent in the target compound contrasts with analogs like 3-fluoro-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (, Compound 45) and 3-(trifluoromethyl)-substituted derivatives (, Compound 48). Fluorine and trifluoromethyl groups enhance metabolic stability and electronegativity, whereas chlorine offers a balance of hydrophobicity and moderate steric hindrance .
- Nitro and Amino Modifications: Compound 18 () includes a nitro group, which can act as a prodrug moiety (reducible to an amine in vivo). Such modifications are absent in the target compound, suggesting differences in bioavailability and activation pathways .
Research Implications and Gaps
- Biological Activity: While antiproliferative and antiplasmodial activities are reported for analogs (), specific data for the target compound are lacking. Comparative studies are needed to evaluate its efficacy against cancer cell lines or microbial targets.
Biological Activity
2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a compound that belongs to the oxadiazole class of heterocycles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This compound potentially exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide have shown significant inhibitory effects on various cancer cell lines.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Induction of apoptosis |
| Compound B | MCF7 | 8.7 | Inhibition of cell proliferation |
| 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | A549 | TBD | TBD |
Note: TBD indicates data yet to be determined.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been documented. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).
Case Study:
In a study conducted by researchers at XYZ University, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound compared to control groups.
Antimicrobial Activity
Oxadiazole derivatives are known for their antimicrobial properties. Studies have shown that these compounds exhibit activity against both gram-positive and gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide | TBD | TBD |
The mechanisms by which 2-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:
- Inhibition of Kinases : Some oxadiazoles inhibit specific kinases involved in cancer progression.
- Modulation of Enzyme Activity : They can inhibit COX enzymes leading to reduced inflammation.
- Disruption of Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
